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Voreloxin Preclinical Profile and Efficacy

The table below summarizes the core findings from key preclinical studies on voreloxin for AML.

Aspect Preclinical Findings
Mechanism of First-in-class anticancer quinolone derivative; intercalates DNA and inhibits
Action topoisomerase Il, inducing site-selective, replication-dependent DNA double-

strand breaks and apoptosis [1] [2] [3].

Key Differentiators Not a substrate for P-glycoprotein (P-gp) efflux pump; active in anthracycline-
resistant models; site-selective DNA damage (targets GC-rich regions); more
limited tissue distribution suggests lower potential for off-target organ toxicity
vs. anthracyclines [1] [4].

Single-Agent Demonstrated cytotoxic activity and inhibition of proliferation in human
Cytotoxicity (In leukemia cell lines (HL-60, MV4-11, CCRF-CEM) [1].

Vitro)

In Vivo Efficacy Mouse model of bone marrow ablation; voreloxin induced reversible bone
Model marrow ablation with reductions in peripheral white blood cells and platelets,

consistent with the AML treatment paradigm [1].
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Aspect Preclinical Findings

Combination with Voreloxin and cytarabine showed additive or synergistic activity in human
Cytarabine (In Vitro)  leukemia cell lines (Combination Index (CI) analysis) [1].

Combination with The two drugs demonstrated supra-additive activity in a mouse model of
Cytarabine (In Vivo) bone marrow ablation [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the preclinical studies.

In Vitro Cell Viability and Combination Index (CI) Assay [1]

e Cell Lines: HL-60 (acute promyelocytic leukemia), MV4-11 (AML), CCRF-CEM (Acute lymphoblastic
leukemia).
e Culture Conditions: Grown in RPMI-1640 + 10% fetal bovine serum (FBS) at 37°C in a humidified
atmosphere of 5% CO:s.
e Compound Preparation:
o Voreloxin: Dissolved in 0.17% methanesulfonic acid to make a 10 mM stock.
o Cytarabine: Reconstituted in sterile water to make a 30 mM stock.
e Assay Procedure:

[¢]

Cells were seeded in 96-well plates at 1 x 10° cells/well.

Serially diluted drugs, alone or in combination, were added.

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

ICso values were determined using non-linear regression of a sigmoidal dose-response curve.

[e]

[e]

o

e Combination Index (CI) Analysis:
o Cl was calculated according to the method of Zhao et al.
o Interpretation: Cl > 1.2 (antagonistic); Cl = 0.85-1.2 (additive); Cl < 0.85 (synergistic).

In Vivo Mouse Model of Bone Marrow Ablation [1]

e Animals: CD-1 female mice.
e Dosing Regimen:
o Voreloxin: Administered intravenously (V) at 10 or 20 mg/kg once on day zero and once on
day four (g4d x2).
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o Cytarabine: Administered subcutaneously (SC) at 20 or 60 mg/kg every 8 hours on day zero

and day four (tid g4d x2).
¢ Analysis and Endpoints:

o Peripheral Blood Counts: White blood cell (WBC) and platelet counts were tracked over time
(days 6, 8, 12) to assess marrow impact and recovery.

o Bone Marrow Histology: Femurs were collected, fixed, decalcified, paraffin-embedded, and
sectioned. Sections were stained with Hematoxylin and Eosin (H&E), and the percent cellularity
of the bone marrow was determined.

Visualizing the Preclinical Workflow and Mechanism

The following diagrams, created with Graphviz, illustrate the logical flow of the preclinical studies and the

drug's mechanism of action.

Diagram 1: Preclinical Study Workflow for Voreloxin in AML

This diagram outlines the overall experimental design used to evaluate voreloxin's efficacy.
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Diagram 2: Mechanism of Action of Voreloxin

This diagram illustrates how voreloxin induces DNA damage and leads to cancer cell death.
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Conclusion and Translation to Clinical Research

The preclinical data robustly supported the clinical advancement of voreloxin. Key findings of synergy with
cytarabine and activity in P-gp resistant models provided a strong rationale for its investigation in
relapsed/refractory AML and elderly populations often ineligible for intensive therapy [1] [2]. These studies
were foundational to the subsequent Phase 1 and 2 clinical trials which confirmed the drug's safety and

preliminary efficacy in humans [3] [4] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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